
Cephaloridine
Descripción general
Descripción
La cefaloridina, también conocida como cefaloridina, es un derivado semisintético de primera generación del antibiótico cefalosporina C. Pertenece a la clase de los antibióticos betalactámicos, similar a la penicilina. La cefaloridina es única entre las cefalosporinas, ya que existe como un zwitterión a pH fisiológico . Se utiliza principalmente en medicina veterinaria para tratar infecciones bacterianas causadas por bacterias resistentes a la penicilina y sensibles a la penicilina .
Métodos De Preparación
La cefaloridina se sintetiza a partir de la cefalosporina C a través de una serie de reacciones químicas. El proceso implica la hidrólisis de la cefalosporina C para aislar el ácido 7-aminocefalosporánico, seguido de la adición de cadenas laterales . La ruta sintética incluye N-alquilación y N-acilación en la posición C-7 y esterificación en la posición C-4 del ácido 7-aminodesacetoxi-cefalosporánico . Los métodos de producción industrial implican procesos de fermentación a gran escala y modificación química para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
La cefaloridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La cefaloridina puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la cefaloridina, alterando sus propiedades químicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Introduction to Cephaloridine
This compound is a semisynthetic antibiotic derived from cephalosporin C, introduced for therapeutic use in 1964. It is primarily utilized for its antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. This article explores the scientific research applications of this compound, highlighting its efficacy, safety, and therapeutic uses based on comprehensive data and case studies.
Spectrum of Activity
This compound exhibits a broad spectrum of activity against various pathogenic microorganisms. Notably, it has shown greater in vitro activity against certain Gram-positive strains compared to other antibiotics like sodium cephalothin. Studies indicate that this compound maintains higher and more sustained antibacterial levels in the bloodstream, which enhances its therapeutic potential in treating severe infections .
Clinical Applications
1. Treatment of Severe Infections
- A study involving 86 hospitalized patients demonstrated that this compound was effective against severe infections caused by this compound-sensitive organisms. Out of 67 patients with confirmed infections, 86% exhibited excellent clinical responses .
- The drug has been particularly noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it outperformed cloxacillin and was comparable to cephalothin in both in vitro and in vivo settings .
2. Prophylactic Use
- This compound has been explored for its prophylactic applications, particularly in preventing infections in patients undergoing surgical procedures or those with chronic conditions like chronic obstructive pulmonary disease (COPD) where recurrent infections are common .
Case Studies
1. Efficacy in Bacterial Keratitis
- In a clinical trial assessing this compound for bacterial keratitis, results indicated no significant difference in healing outcomes compared to other treatments, suggesting its potential as an alternative therapy .
2. Treatment of Bacteremia
- A significant case series reported that among patients with staphylococcal bacteremia treated with this compound, a high rate of clinical improvement was observed, reinforcing its role in managing life-threatening infections .
Safety Profile
While this compound is generally well-tolerated, adverse reactions have been documented. In a cohort study involving 76 patients, 35% experienced minor reactions such as allergic phenomena and nausea, while more serious reactions included anaphylaxis and reversible renal injury . These findings underscore the importance of monitoring patients receiving this antibiotic.
Comparative Analysis with Other Antibiotics
The following table summarizes the comparative efficacy of this compound against other commonly used antibiotics:
Antibiotic | Spectrum of Activity | Efficacy Against MRSA | Side Effects |
---|---|---|---|
This compound | Broad (primarily Gram-positive) | High | Allergic reactions, renal injury |
Sodium Cephalothin | Broad (Gram-positive) | Moderate | Less severe side effects |
Cloxacillin | Narrow (primarily Gram-positive) | Low | Allergic reactions |
Mecanismo De Acción
La cefaloridina ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, que son esenciales para la integridad de la pared celular. Esta inhibición conduce a la lisis celular y la muerte de la célula bacteriana . La citotoxicidad de la cefaloridina es particularmente notable en el túbulo renal proximal, donde puede causar nefrotoxicidad .
Comparación Con Compuestos Similares
La cefaloridina se compara con otras cefalosporinas como la cefalotina, la cefaclor y la cefradina:
La singularidad de la cefaloridina radica en su naturaleza zwitteriónica y su uso específico en medicina veterinaria debido a su mala absorción oral en humanos .
Actividad Biológica
Cephaloridine, a semisynthetic cephalosporin antibiotic introduced for therapeutic use in 1964, has demonstrated significant antibacterial activity against various bacterial strains, particularly those resistant to penicillin. This article delves into the biological activity of this compound, summarizing its efficacy, mechanisms of action, and clinical applications based on diverse research findings.
Antibacterial Efficacy
This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and certain Gram-negative organisms. Its efficacy is often compared to other cephalosporins and penicillins.
Table 1: Comparative Antibacterial Activity of this compound and Other Antibiotics
Antibiotic | Activity Against Staphylococcus aureus | Activity Against Gram-negative Bacteria | Reference |
---|---|---|---|
This compound | High | Moderate (e.g., Aerobacter aerogenes) | |
Cloxacillin | Moderate | Low | |
Methicillin | Moderate | Low |
In a study assessing the bactericidal activity of this compound, it was found that at lower concentrations and shorter exposure times, this compound was more effective than cefazolin and cephalothin against resistant strains of S. aureus .
This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria. However, its effectiveness can be compromised by the production of β-lactamases by resistant strains, which hydrolyze the β-lactam ring crucial for its antibacterial activity .
Clinical Studies and Findings
A notable clinical study involving 76 patients with suspected bacterial infections treated with this compound indicated a high success rate. Among patients with this compound-sensitive organisms, 86% exhibited excellent clinical and bacteriological responses . However, adverse reactions were reported in 35% of cases, ranging from mild allergic reactions to serious conditions like anaphylaxis and renal injury .
Table 2: Summary of Clinical Outcomes with this compound Treatment
Outcome | Percentage (%) |
---|---|
Excellent clinical response | 86 |
Minor adverse reactions | 35 |
Serious adverse reactions | ~14 |
- Anaphylaxis | 2 |
- Renal injury | 5 |
- Hemolytic anemia | 1 |
Reference |
In Vitro Studies
In vitro studies have demonstrated that this compound is more rapidly hydrolyzed by staphylococcal penicillinase compared to other cephalosporins like cephalothin. This highlights the importance of understanding bacterial resistance mechanisms when using this compound in clinical settings .
Table 3: Rate of Hydrolysis by Staphylococcal Penicillinase
Propiedades
IUPAC Name |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/t15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTQZXZIADLWOZ-CRAIPNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022782 | |
Record name | Cephaloridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
No data | |
Record name | CEPHALORIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, PRACTICALLY INSOL IN MOST ORG SOLVENTS, In water, >2.0X10+4 at 21 °C | |
Record name | CEPHALORIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, Cephaloglycin and cephaloridine are acutely toxic to the proximal renal tubule, in part because of their cellular uptake by a contraluminal anionic secretory carrier and in part through their intracellular attack on the mitochondrial transport and oxidation of tricarboxylic acid (TCA) cycle anionic substrates. Preliminary studies with cephaloglycin have provided evidence of a role of fatty acid (FA) metabolism in its nephrotoxicity, and work with cephaloridine has shown it to be a potent inhibitor of renal tubular cell and mitochondrial carnitine (Carn) transport. | |
Record name | CEPHALORIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
50-59-9 | |
Record name | Cephaloridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephaloridine [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefaloridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephaloridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaloridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALORIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ1VC61HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHALORIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.